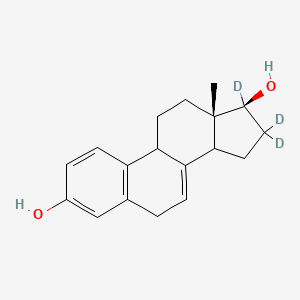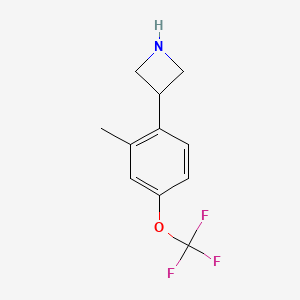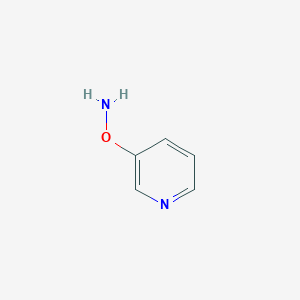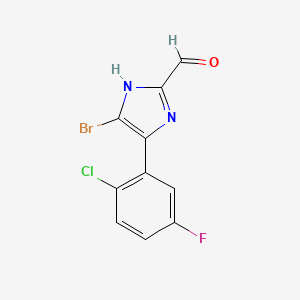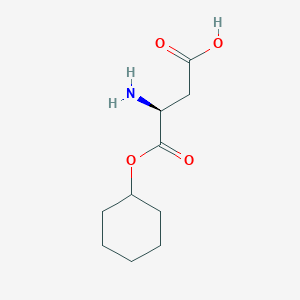![molecular formula C8H11ClO3 B13713245 1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride is a chemical compound with the molecular formula C9H13ClO3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.4]nonane with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
1,4-Dioxaspiro[4.4]nonane+SOCl2→1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and ethanol.
Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products
1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid: Formed through hydrolysis.
1,4-Dioxaspiro[4.4]nonane-7-alcohol: Formed through reduction.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride involves its reactivity with various nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The spiro structure provides unique steric and electronic properties that influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with similar structural features but different reactivity.
1,4-Dioxaspiro[4.5]decane: A larger spiro compound with different ring sizes.
Uniqueness
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride is unique due to its specific ring structure and the presence of the carbonyl chloride group. This combination of features makes it particularly useful in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C8H11ClO3 |
|---|---|
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.4]nonane-8-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO3/c9-7(10)6-1-2-8(5-6)11-3-4-12-8/h6H,1-5H2 |
Clé InChI |
PAMGBOVFSYZJRB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1C(=O)Cl)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


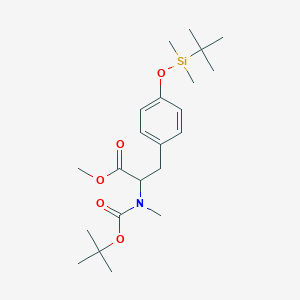
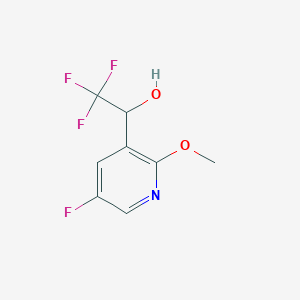


![1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)
